molecular formula C11H10BNO4 B8119085 8-(Methoxycarbonyl)quinoline-3-boronic acid

8-(Methoxycarbonyl)quinoline-3-boronic acid

Cat. No.: B8119085
M. Wt: 231.01 g/mol
InChI Key: XEQBBXSLVZMKAK-UHFFFAOYSA-N
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Description

8-(Methoxycarbonyl)quinoline-3-boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxycarbonyl group at the 8-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method highly efficient and widely used.

Industrial Production Methods: While specific industrial production methods for 8-(Methoxycarbonyl)quinoline-3-boronic acid are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-(Methoxycarbonyl)quinoline-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate coupling reactions.

    Oxidizing Agents: For converting boronic acids to boronic esters.

Major Products: The major products of these reactions include biaryl compounds, boronic esters, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Methoxycarbonyl)quinoline-3-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Methoxycarbonyl)quinoline-3-boronic acid in chemical reactions primarily involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond . The quinoline ring can also interact with various molecular targets through π-π stacking and hydrogen bonding interactions, contributing to its reactivity and potential biological activity.

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the possibility of developing novel compounds with unique properties .

Properties

IUPAC Name

(8-methoxycarbonylquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO4/c1-17-11(14)9-4-2-3-7-5-8(12(15)16)6-13-10(7)9/h2-6,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQBBXSLVZMKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC=C2)C(=O)OC)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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